![molecular formula C22H24BrN3O2 B2466781 9-bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline CAS No. 373618-42-9](/img/structure/B2466781.png)

9-bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

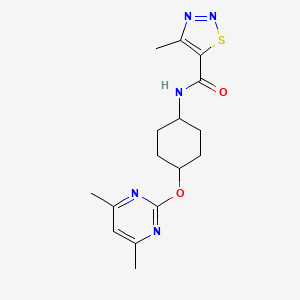

9-Bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline is a molecule with the formula C22H24BrN3O2 . It belongs to the class of 6H-Indolo[2,3-b]quinoxalines, which are known for their pharmacological activities . These compounds are DNA intercalating agents and have shown antiviral, cytotoxic, and multidrug resistant (MDR) modulating activities .

Synthesis Analysis

The first 6H-indolo[2,3-b]quinoxaline derivative was synthesized in 1895 through the condensation of 1,2-diaminobenzene (or o-phenylenediamine) with isatin in glacial acetic acid or hydrochloric acid and ethanol or formic acid at reflux temperature .Molecular Structure Analysis

The 9-bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline molecule contains a total of 41 bonds. There are 25 non-H bonds, 20 multiple bonds, 2 rotatable bonds, 20 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 ten-membered ring, and 1 Pyrrole .Chemical Reactions Analysis

The mechanism of action of 6H-indolo[2,3-b]quinoxaline derivatives involves intercalation into the DNA helix, which disrupts the processes that are vital for DNA replication . The thermal stability of the intercalated complex (DNA and 6H-indolo[2,3-b]quinoxaline derivatives) is an important parameter for the elucidation of anticancer, antiviral, and other activities .Physical And Chemical Properties Analysis

The molecular formula of 9-Bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline is C22H24BrN3O2. It has an average mass of 442.349 Da and a monoisotopic mass of 441.105194 Da .科学的研究の応用

Antiviral and Interferon Inducing Ability

Compounds similar to 9-bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline, specifically 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines, have been synthesized and assessed for antiviral activity and interferon-inducing ability. These compounds demonstrate potent interferon inducers and antiviral properties with low toxicity. Particularly, derivatives with morpholine and 4-methyl-piperidine showed significant antiviral activity and the least cytotoxicity in the series studied (Shibinskaya et al., 2010).

DNA Binding and Anticancer Activity

Research on 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives, which are structurally related to the compound , has revealed their potential as antitumor agents. These compounds feature positive charges and have shown significant antitumor activities against various cancer cell lines. Their DNA binding properties were also explored, highlighting their potential as DNA intercalators with increased DNA binding affinity (Gu et al., 2017).

DNA and Protein Interaction for Pharmacological Activities

6H-Indolo[2,3-b]quinoxaline derivatives exhibit a range of pharmacological activities primarily through DNA intercalation. The thermal stability of their complexes with DNA is crucial for understanding their anticancer, antiviral, and other activities. The thermal stability depends on the substituents and side chains attached to the 6H-indolo[2,3-b]quinoxaline nucleus. These compounds have shown good binding affinity to DNA and significant multidrug resistance (MDR) modulating activity (Moorthy et al., 2013).

Synthesis and Reactions

Various synthesis methods and reactions for 6H-indolo[2,3-b]quinoxalines have been explored. These studies include the synthesis of derivatives with different substituents, investigations into their physical properties, and potential applications in pharmaceutical chemistry (Shulga & Shulga, 2020).

Electrochemical and Photochemical Properties

Indolo[2,3-b]quinoxaline derivatives have been studied for their electrochemical and photochemical properties. These studies provide insights into the behavior of these compounds under various conditions, which is valuable for their potential application in fields like materials science and photophysics (Hung et al., 2014).

作用機序

Target of Action

The primary target of 9-bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline is DNA . This compound belongs to a class of DNA intercalating agents , which are molecules that can insert themselves between the base pairs in the DNA double helix .

Mode of Action

9-bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline interacts with DNA through a process known as intercalation . This involves the compound inserting itself between the base pairs of the DNA helix, disrupting processes vital for DNA replication .

Biochemical Pathways

The intercalation of 9-bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline into the DNA helix affects various biochemical pathways. It disrupts DNA replication, which can lead to antiviral and cytotoxic effects . This compound also has multidrug resistant (MDR) modulating activities, acting on ATP binding cassettes transporters (ABC-transporters) .

Result of Action

The intercalation of 9-bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline into the DNA helix results in the disruption of DNA replication . This can lead to cell death, providing the basis for its cytotoxic effects . Additionally, it can inhibit the replication of viruses, contributing to its antiviral activity .

Action Environment

The action of 9-bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline can be influenced by environmental factors. For instance, the presence of bulkier polyaromatic hydrocarbon segments in the compound enhances its thermal stability . This could potentially affect its efficacy and stability under different environmental conditions .

特性

IUPAC Name |

9-bromo-2,3-diethoxy-6-(2-methylpropyl)indolo[3,2-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24BrN3O2/c1-5-27-19-10-16-17(11-20(19)28-6-2)25-22-21(24-16)15-9-14(23)7-8-18(15)26(22)12-13(3)4/h7-11,13H,5-6,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCXPALOFDSNMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=C3C4=C(C=CC(=C4)Br)N(C3=N2)CC(C)C)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(naphthalen-1-ylmethyl)-1-octadecyl-1H-benzo[d]imidazole](/img/structure/B2466698.png)

![9-(4-bromophenyl)-3-butyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2466699.png)

![1-allyl-4-(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2466703.png)

![5-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B2466704.png)

![1-Propanoyl-N-[2-(prop-2-enoylamino)ethyl]piperidine-3-carboxamide](/img/structure/B2466707.png)

![3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2466711.png)

![4-Thiophen-3-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2466713.png)

![1,3-bis(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2466716.png)

![N-(2,3-dimethoxybenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2466719.png)